molecular formula C22H19FN4OS B2594241 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242931-70-9

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2594241
CAS No.: 1242931-70-9
M. Wt: 406.48
InChI Key: XJMNNOYNPPXMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is substituted with a 4-fluorophenyl group and a 4-phenylpiperazin-1-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4(3H)-one core structure.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thieno[3,2-d]pyrimidin-4(3H)-one core with a 4-fluorophenyl group, typically using a halogenation reaction followed by a nucleophilic aromatic substitution.

    Attachment of the 4-Phenylpiperazin-1-yl Group: This step involves the reaction of the intermediate compound with 4-phenylpiperazine, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrothieno[3,2-d]pyrimidin-4(3H)-one.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Research focuses on the compound’s interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways. The precise mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one lies in the presence of the 4-fluorophenyl group, which can influence the compound’s pharmacokinetic and pharmacodynamic properties. This fluorine substitution can enhance the compound’s metabolic stability, bioavailability, and binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMNNOYNPPXMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.